![molecular formula C18H21ClO3 B4971958 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4971958.png)
1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene, also known as AEBSF, is a synthetic serine protease inhibitor that has been widely used in scientific research. This compound has been found to have a broad range of applications in various fields, including biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene works by binding irreversibly to the active site of serine proteases, thereby preventing their activity. The compound forms a covalent bond with the serine residue in the active site of the enzyme, effectively blocking its function. This irreversible inhibition makes 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene a potent inhibitor of serine proteases.
Biochemical and Physiological Effects
1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has been found to have several biochemical and physiological effects. Inhibition of serine proteases can lead to the suppression of inflammation, blood coagulation, and fibrinolysis. 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has several advantages for lab experiments. It is a potent inhibitor of serine proteases and has a broad range of applications in various fields. The compound is relatively stable and can be stored for long periods without degradation. However, 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene also has some limitations. It can inhibit other proteases, such as cysteine proteases, at high concentrations. Additionally, the irreversible inhibition of serine proteases can make it difficult to study their function in vivo.
Direcciones Futuras
There are several future directions for the use of 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene in scientific research. One potential application is in the development of anti-cancer therapies. 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Another future direction is in the study of the role of serine proteases in various biological processes. 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene can be used to selectively inhibit serine proteases and study their function in vivo. Furthermore, the development of more selective serine protease inhibitors could lead to the discovery of new drug targets for various diseases.
Conclusion
In conclusion, 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene is a synthetic serine protease inhibitor that has a broad range of applications in scientific research. The compound is synthesized by reacting 2-ethoxyphenol with 4-chlorophenylbutyl ether and has been found to inhibit several serine proteases. 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has several biochemical and physiological effects, including the suppression of inflammation, blood coagulation, and fibrinolysis. The compound has advantages and limitations for lab experiments and has several future directions for research, including the development of anti-cancer therapies and the study of serine protease function.
Métodos De Síntesis
1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene is synthesized by reacting 2-ethoxyphenol with 4-chlorophenylbutyl ether in the presence of potassium tert-butoxide. The resulting intermediate is then treated with p-toluenesulfonyl chloride and triethylamine to obtain the final product. The synthesis of 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene is a relatively straightforward process and can be performed on a large scale.
Aplicaciones Científicas De Investigación
1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has been widely used in scientific research as a serine protease inhibitor. Serine proteases are a family of enzymes that play critical roles in numerous biological processes, including blood coagulation, fibrinolysis, inflammation, and apoptosis. 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has been found to inhibit several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.
Propiedades
IUPAC Name |
1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-17-7-3-4-8-18(17)22-14-6-5-13-21-16-11-9-15(19)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSKKMBSWUDINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
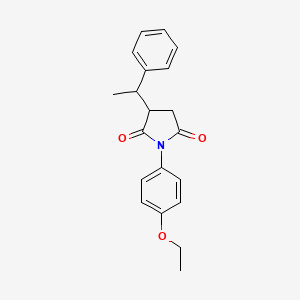
![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
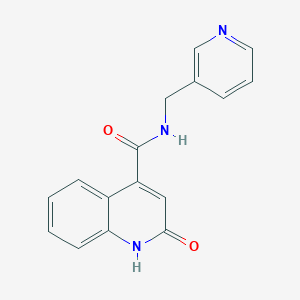
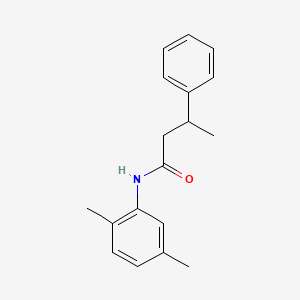
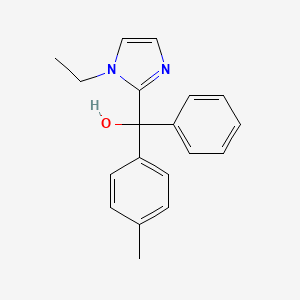
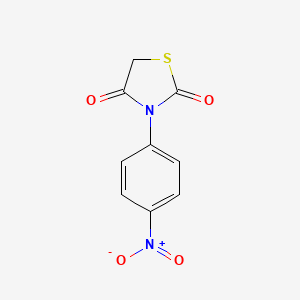
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)
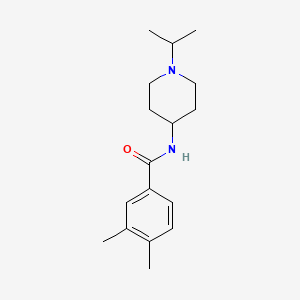
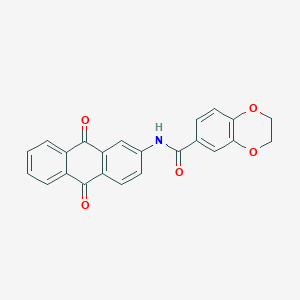
![3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4971964.png)
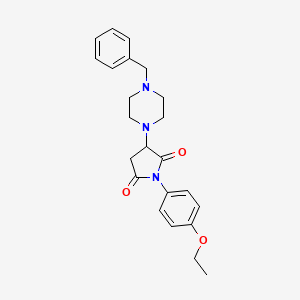
![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)